Superior Cross-Coupling Performance: Bromo vs. Iodo Analogs in Suzuki-Miyaura
Direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that bromo and chloro derivatives yield superior results compared to iodo-pyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This class-level inference positions the bromo-containing 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a more reliable electrophilic partner than its iodo counterpart (e.g., 4-iodo-1,3-dimethyl-1H-pyrazole, CAS 6647-97-8) for palladium-catalyzed C-C bond formations.
| Evidence Dimension | Propensity for Dehalogenation Side Reaction in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Reduced dehalogenation (bromo derivatives superior) |
| Comparator Or Baseline | Iodo-pyrazoles (e.g., 4-iodo-1,3-dimethyl-1H-pyrazole, CAS 6647-97-8) |
| Quantified Difference | Not quantitatively specified in source; qualitative superiority reported for Br vs. I |
| Conditions | Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with aryl/heteroaryl boronic acids; Pd catalysis |
Why This Matters
Procurement of the bromo-hydrobromide salt instead of an iodo analog reduces the risk of dehalogenation side products, improving reaction yield and simplifying purification in cross-coupling-based synthetic routes.
- [1] Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry, 81(24), 12340-12348. View Source
